![molecular formula C12H19NO2 B13201295 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline is an organic compound with the molecular formula C12H19NO2 It is a derivative of aniline, featuring a methoxy group and a 2-methylpropoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline typically involves the reaction of 3-methoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and 2-methylpropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methoxy-4-methylbenzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an aniline group.
4-Isobutoxy-3-methoxybenzoic acid: Another similar compound with an isobutoxy group instead of a 2-methylpropoxy group.
Uniqueness
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline is unique due to the presence of both methoxy and 2-methylpropoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
3-methoxy-4-(2-methylpropoxymethyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-5-11(13)6-12(10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChIキー |
YMWCXISJQHEKFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC1=C(C=C(C=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


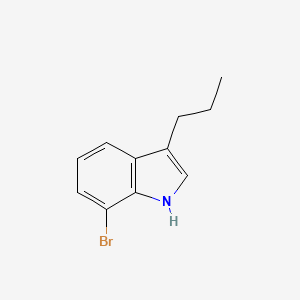


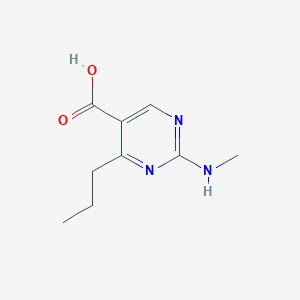


![[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride](/img/structure/B13201237.png)
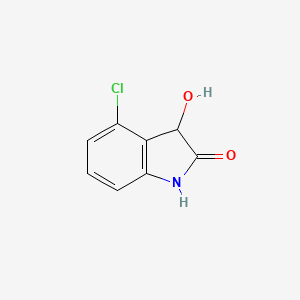
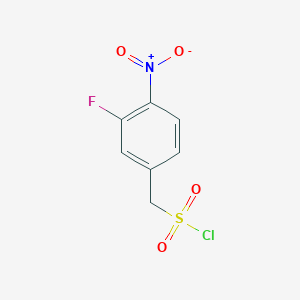
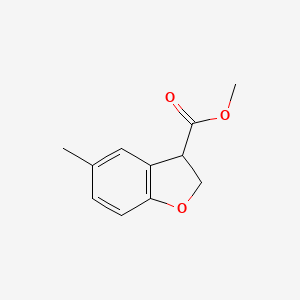
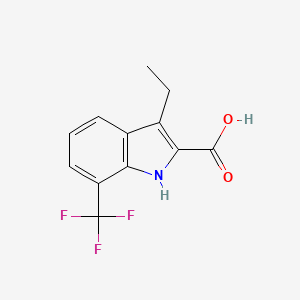
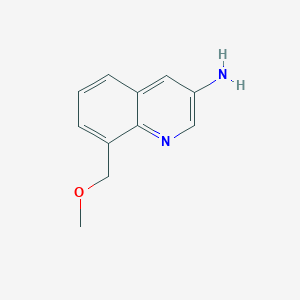
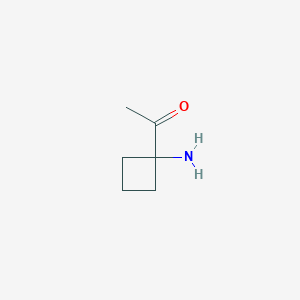
![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
